4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a novel synthetic compound with intriguing potential across various fields of scientific research. This compound has caught the attention of scientists due to its unique chemical structure and promising applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide involves multiple steps. Initial synthesis begins with the preparation of intermediate compounds which then undergo a series of reactions such as coupling, cyclization, and sulfonation. The precise conditions for these reactions typically include controlled temperature, pressure, and the use of specific catalysts or reagents.
Industrial Production Methods
On an industrial scale, the synthesis of this compound requires optimized processes for large-scale production. High-yield reactions, efficient purification techniques, and cost-effective methodologies are crucial. Automated synthesis setups and continuous flow reactors may be employed to ensure consistent quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: : Reductive reactions often involve agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: : Various substitution reactions can occur, where different functional groups replace existing groups on the molecule. Reagents like halides or sulfonates are often used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: : Halides, sulfonates; often facilitated by catalysts like palladium or copper complexes.
Major Products
The major products of these reactions vary but generally include oxides, reduced derivatives, and various substituted compounds, each with potential different properties and applications.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules for various chemical research projects.
Biology
In biology, it may be used as a probe or tool for studying specific biochemical pathways, providing insights into cellular mechanisms and protein functions.
Medicine
Pharmacological research has explored its potential as a drug candidate, investigating its efficacy and safety profiles for treating various diseases.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
When compared to other similar compounds, such as 4-chloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide, 4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide stands out due to its fluorine substituent, which can significantly influence its chemical reactivity and biological activity. The fluorine atom often imparts unique properties such as increased stability and bioavailability.
Comparison with Similar Compounds
4-chloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
4-bromo-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
This compound's distinct attributes make it a valuable subject of study across multiple domains.
Properties
IUPAC Name |
4-fluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c18-13-4-6-14(7-5-13)26(23,24)19-10-2-11-21-17(22)9-8-15(20-21)16-3-1-12-25-16/h1,3-9,12,19H,2,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEXCQFZWPTRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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